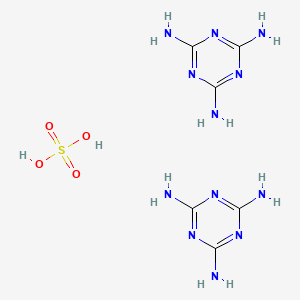

sulfuric acid;1,3,5-triazine-2,4,6-triamine

Description

The compound "sulfuric acid;1,3,5-triazine-2,4,6-triamine" refers to a hybrid system where sulfuric acid (H₂SO₄) interacts with melamine (1,3,5-triazine-2,4,6-triamine). These polymers are synthesized via condensation reactions, forming structures with applications in resins, water treatment, and flame retardants. Melamine itself is a nitrogen-rich heterocycle synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through stepwise substitution with ammonia or amines . Its sulfuric acid derivative likely involves protonation of melamine’s amino groups or sulfonation, enhancing solubility and reactivity for industrial applications.

Properties

CAS No. |

70793-19-0 |

|---|---|

Molecular Formula |

C6H14N12O4S |

Molecular Weight |

350.32 g/mol |

IUPAC Name |

sulfuric acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/2C3H6N6.H2O4S/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H2,1,2,3,4) |

InChI Key |

LKTMZZYFCYWCBL-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase and Microwave-Assisted Synthesis

Recent research (2024) demonstrates a diversity-oriented, multicomponent convergent synthesis of symmetrical triazines using solid-supported microwave-assisted methods. This approach uses cross-linked sodium polystyrenesulfonate as a solid support and involves one-pot protocols that enhance purity and yield. The products are isolated by filtration and recrystallization from ethanol.

Formation of Sulfuric Acid Salt of 1,3,5-Triazine-2,4,6-triamine

Salt Formation by Acid Addition

The formation of the sulfuric acid salt (melamine sulfate) involves acid-base reaction between melamine and sulfuric acid. The salt is typically prepared by mixing melamine with sulfuric acid in aqueous or mixed solvents, followed by crystallization.

- According to US patent US8722674B2, acid addition salts of 1,3,5-triazine-2,4,6-triamine can be prepared by:

- Direct mixing of the base compound with sulfuric acid,

- Dissolving one component in a solvent and then adding the other,

- Or mixing in water-containing solvents under controlled conditions.

The preferred acid addition salts include sulfate, acetate, hydrochloride, and others, with sulfate salts being pharmaceutically acceptable and stable.

Industrial-Scale Preparation of Melamine Sulfate

A detailed industrial process is described in patent CS265150B1 for preparing related triazine derivatives and their acid salts:

- A slurry of cyanuric chloride is reacted with sodium sulfide and sodium bicarbonate solutions at controlled temperatures (30–40 °C), followed by heating to 90–95 °C to complete the reaction.

- After reaction completion, the mixture is cooled to about 60 °C and acidified slowly with 25% sulfuric acid until a positive Congo red test indicates acidity.

- The precipitated melamine sulfate is filtered, washed with warm water to remove sulfate ions, and dried at 110 °C.

- This method yields a high purity product (up to 96%) with yields around 91–94% of theoretical.

Notes on Acid Choice and Process Parameters

- Sulfuric acid is preferred over hydrochloric acid for acidification because hydrochloric acid leads to a product paste with strong thixotropy, complicating mechanical handling.

- Reaction temperatures and times are critical for optimal yield and purity.

- Washing steps are essential to remove residual sulfate ions and impurities.

Summary Table of Preparation Methods

Research Findings and Considerations

- The preparation of 1,3,5-triazine-2,4,6-triamine derivatives is well-established with multiple synthetic routes allowing for functionalization and salt formation.

- Sulfuric acid salt formation is straightforward but requires careful control of acid addition and temperature to avoid product handling issues.

- Recent advances in solid-phase and microwave-assisted synthesis provide greener, more efficient routes with high yields and purity.

- The sulfate salt form is pharmaceutically relevant and stable, making it suitable for applications in medicine and industry.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other substituents.

Condensation Reactions: It can react with formaldehyde to form melamine-formaldehyde resins, which are used in laminates and adhesives.

Common Reagents and Conditions

Formaldehyde: Used in the production of melamine-formaldehyde resins.

Acids and Bases: Can catalyze various substitution and condensation reactions.

Major Products

Melamine-Formaldehyde Resin: A major product formed from the reaction of melamine with formaldehyde, used in laminates and adhesives.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.

Biology: Studied for its potential use in drug delivery systems and as a component in biomaterials.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Widely used in the production of plastics, laminates, adhesives, and flame retardants.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds with other molecules. This property makes it useful in the formation of stable complexes and polymers. In biological systems, it can interact with cellular components, leading to its potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Melamine (1,3,5-Triazine-2,4,6-Triamine)

- Structure: Three amino groups (-NH₂) symmetrically substituted on the triazine ring.

- Properties : Low water solubility (0.3 g/L at 20°C), high thermal stability (decomposes at ~350°C).

- Applications : Manufacture of melamine-formaldehyde resins, laminates, and adhesives .

- Toxicity : Low acute toxicity alone but forms insoluble complexes with cyanuric acid (melamine cyanurate), causing renal toxicity .

Cyanuric Acid (2,4,6-Trihydroxy-1,3,5-Triazine)

- Structure: Three hydroxyl (-OH) groups replacing melamine’s amino groups.

- Properties : Moderate water solubility (2.1 g/L at 25°C), forms hydrogen-bonded networks.

- Applications : Stabilizer in chlorinated pools, precursor to melamine cyanurate.

- Toxicity : Synergistic nephrotoxicity with melamine due to crystal formation in kidneys .

Sulfurous Acid-Melamine-Formaldehyde Polymer (CAS 64787-97-9)

- Structure : Polymer of melamine, formaldehyde, and sodium bisulfite (NaHSO₃).

- Properties : Water-soluble, thermally stable, anionic character due to sulfonate groups.

- Applications : Coagulant in water treatment, flame-retardant additives .

Alkyl-Substituted Triazine Triamines

- Examples :

- Properties: Higher solubility in organic solvents (e.g., ethanol, acetone) compared to melamine.

Acid-Derivative Comparisons

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

Melamine is a triazine derivative with the chemical formula CHN and a molecular weight of 126.12 g/mol. The compound is characterized by its three amino groups attached to a triazine ring. When combined with sulfuric acid, melamine can form melamine sulfate, which has distinct physical and chemical properties that influence its biological activity.

Antimicrobial Properties

Research has shown that melamine exhibits antimicrobial properties against various pathogens. A study conducted by demonstrated that melamine sulfate effectively inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antimicrobial Activity of Melamine Sulfate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 100 µg/mL |

Cytotoxicity and Safety

Despite its antimicrobial benefits, the cytotoxic effects of melamine on human cells have raised concerns. A study by assessed the cytotoxicity of melamine on human kidney cells and found that exposure to high concentrations led to significant cell death and apoptosis. The study highlighted the importance of dosage in determining safety levels for potential therapeutic applications.

Table 2: Cytotoxic Effects of Melamine on Human Cells

| Concentration (µg/mL) | Cell Viability (%) | Reference |

|---|---|---|

| 0 | 100 | |

| 50 | 85 | |

| 100 | 60 | |

| 200 | 30 |

Agricultural Applications

Melamine sulfate has been explored as a slow-release nitrogen fertilizer due to its high nitrogen content. A field study conducted by evaluated the effects of melamine sulfate on crop yield and soil health. Results indicated that crops treated with melamine sulfate showed improved growth rates and higher yields compared to those treated with conventional fertilizers.

Case Study: Impact on Crop Yield

In a controlled trial involving maize cultivation:

- Control Group : Standard nitrogen fertilizer

- Experimental Group : Melamine sulfate

Results indicated a 20% increase in yield for the experimental group over the control group after one growing season, demonstrating the potential benefits of using melamine sulfate in agricultural practices.

The biological activity of melamine can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of microbial cell membranes.

- Nitrogen Source : Provides essential nitrogen for plant growth.

- Cytotoxicity : Induces oxidative stress in human cells leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.